molecular formula C10H15BrN2O2 B2704698 ethyl 4-bromo-1-butyl-1H-pyrazole-5-carboxylate CAS No. 1856043-54-3

ethyl 4-bromo-1-butyl-1H-pyrazole-5-carboxylate

Cat. No.: B2704698
CAS No.: 1856043-54-3
M. Wt: 275.146
InChI Key: JVCZOYYEQKNDMD-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-butyl-1H-pyrazole-5-carboxylate: is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied due to their significant biological activities and applications in various fields, including medicine and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-1-butyl-1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . This method is advantageous due to its high regioselectivity and efficiency.

Industrial Production Methods

Industrial production of this compound often employs eco-friendly catalysts such as Amberlyst-70, which is resinous, nontoxic, thermally stable, and cost-effective . This catalyst facilitates a simple reaction workup, making the process more sustainable and scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-butyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .

Scientific Research Applications

Ethyl 4-bromo-1-butyl-1H-pyrazole-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-1-butyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit oxidative phosphorylation and energy-dependent calcium uptake . These interactions can lead to various biological effects, making it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-bromo-1-butyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to simpler pyrazole derivatives .

Properties

IUPAC Name

ethyl 4-bromo-2-butylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2/c1-3-5-6-13-9(8(11)7-12-13)10(14)15-4-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCZOYYEQKNDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C=N1)Br)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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